Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-15-6-2-4-8-17(15)20-10-11-22(12-13-25-20)21(23)19-14-16-7-3-5-9-18(16)24-19/h2-9,14,20H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGLTTPQUJLYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the thiazepane moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Formation of the Thiazepane Ring
The 1,4-thiazepane ring is constructed via cyclization reactions :
-
Thioketone-Amine Cyclization : Reaction of a thioketone with an amine precursor (e.g., 7-(o-tolyl)-1,4-thiazepane) under basic conditions.
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Key Step : Sulfur incorporation via nucleophilic substitution or thiol-mediated ring closure.
Reaction Pathway :
Coupling of Benzofuran and Thiazepane Moieties
The final hybrid structure is assembled using amide bond formation or Friedel-Crafts acylation :
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Amide Coupling : Benzofuran-2-carboxylic acid reacts with the thiazepane amine using coupling agents like DCC or EDC.
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Friedel-Crafts : Direct acylation of the benzofuran ring with a thiazepane-containing acyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Example :
Functional Group Transformations
The compound undergoes further modifications:
Nucleophilic Substitution
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The thiazepane sulfur atom participates in nucleophilic reactions with alkyl halides or epoxides.
-
Example :
Oxidation Reactions
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The thiazepane sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or m-CPBA.
Electrophilic Aromatic Substitution
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The benzofuran ring undergoes halogenation or nitration at the 5-position due to electron-rich furan oxygen .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
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Thiosemicarbazone Formation : Reaction with thiosemicarbazides to improve metal-binding capacity .
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Schiff Base Synthesis : Condensation with aldehydes to generate imine-linked analogs for antimicrobial studies .
Example :
Stability and Degradation
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Acidic Hydrolysis : The thiazepane ring undergoes ring-opening in strong acids (e.g., HCl).
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Photodegradation : UV exposure leads to benzofuran ring cleavage, forming quinone intermediates .
Table 1: Representative Reaction Yields
Table 2: Spectral Data for Key Intermediates
| Compound | (δ, ppm) | (δ, ppm) |
|---|---|---|
| Benzofuran-2-yl methanone | 7.34–8.08 (aromatic) | 112.57–184.42 (C=O, aromatic) |
| 7-(o-tolyl)-1,4-thiazepane | 2.45 (CH₃), 3.36 (N-CH₂) | 21.77 (CH₃), 55.57 (N-CH₂) |
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that compounds similar to Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can combat multidrug-resistant bacteria, which are increasingly problematic in clinical settings .
Case Study:
A study by Mohamed et al. synthesized a series of benzofuran-based pyrazolines that demonstrated significant antimicrobial efficacy against resistant strains of bacteria, highlighting the potential of benzofuran derivatives in developing new antimicrobial agents .
Anticancer Activity
The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Enzyme Inhibition Studies
Benzofuran derivatives have been studied for their ability to inhibit specific enzymes involved in various diseases. For instance, some compounds have shown promise as inhibitors of lysine-specific demethylase 1 (LSD1), which plays a role in cancer progression .
Mechanism of Action:
The interaction between the benzofuran moiety and LSD1 alters its enzymatic activity, potentially leading to reduced tumor growth.
Material Science
In addition to biological applications, benzofuran derivatives are being investigated for their utility in creating new materials. Their unique chemical structure allows for modifications that can lead to materials with enhanced electrical or optical properties.
Example Application:
The synthesis of polymeric materials incorporating benzofuran units has been explored for use in organic electronics, such as organic light-emitting diodes (OLEDs).
Comparison Table: Key Properties
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Benzofuran A | Simple Benzofuran | Moderate | Low |
| Thiazepane B | Simple Thiazepane | Low | Moderate |
| This compound | Complex Hybrid | High | High |
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets in biological systems. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects. The thiazepane ring may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Key Observations
Heterocyclic Core Differences
- Target vs. Benzoxathiin (4b) : The target’s 1,4-thiazepan (7-membered, S/N) offers greater ring flexibility compared to the rigid six-membered benzoxathiin (O/S). This flexibility may enhance binding to biological targets but complicate synthetic control .
- Target vs. Benzothiazin () : The benzothiazin’s sulfone and fluorine substituents enhance polarity and metabolic stability, whereas the thiazepan’s nitrogen could enable protonation, affecting solubility .
Substituent Effects
- o-Tolyl vs. Thiophen/4-Ethylphenyl : The target’s o-tolyl group introduces steric hindrance absent in thiophen (4b) or para-substituted ethylphenyl (). This may limit rotational freedom or modulate receptor interactions .
- Methanone Linkage: The methanone in the target connects benzofuran to thiazepan, unlike the ethanone in 2m () or the acylated pyrrole in 6 (). This linkage impacts electron distribution and stability .
Biological Activity
Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a benzofuran moiety linked to a thiazepane ring. This unique structure contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 290.35 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
- Introduction of the Thiazepane Moiety : This step often requires the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Table 1: Synthetic Routes for Benzofuran Derivatives
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Cyclization | Phenolic compound + Acid catalyst | Heat under reflux |
| 2 | Nucleophilic substitution | Thiazepane precursor + Base | Room temperature |
Biological Activity
Benzofuran derivatives are known for their wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various strains, demonstrating efficacy in inhibiting growth.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cell death through mitochondrial pathways .
Case Study: Anticancer Activity
A study conducted on K562 leukemia cells revealed that the compound increased the activity of caspases 3 and 7, key enzymes involved in the apoptotic process. After 48 hours of exposure, the compound exhibited a significant increase in caspase activity, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The benzofuran component is known to modulate enzyme activity and receptor interactions, while the thiazepane ring enhances binding affinity and specificity.
Comparison with Similar Compounds
Benzofuran derivatives have been compared with other thiazepane-containing compounds to evaluate their unique biological profiles. For instance:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| Benzofuran derivative A | Moderate | High | ROS induction |
| Benzofuran derivative B | High | Moderate | Enzyme inhibition |
| This compound | High | Very High | Apoptosis induction |
Q & A
Q. What synthetic methodologies are recommended for preparing benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzofuran core formation followed by coupling with a thiazepane moiety. For benzofuran synthesis, ultrasound-assisted Rap-Stoermer reactions using PEG-400 as a green solvent promoter are effective, as demonstrated for similar benzofuran-2-yl methanone derivatives . Thiazepane ring formation may involve cyclization of precursors like 7-(o-tolyl)-1,4-thiazepan-4-amine with benzofuran carbonyl derivatives under basic conditions. Purification via column chromatography and characterization by / NMR and HRMS are critical for validation.
Q. How can the crystalline structure of this compound be resolved?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Crystallize the compound via slow evaporation in a solvent system (e.g., DCM/hexane). Data collection at low temperatures (e.g., 100 K) improves resolution. SHELX integrates charge-flipping algorithms for phase determination, particularly useful for complex heterocycles like thiazepanes . Validate the structure with CCDC deposition and check for disorders in the o-tolyl or thiazepane moieties.
Q. What spectroscopic techniques are essential for structural elucidation?
- Methodological Answer :
- NMR : and NMR in deuterated DMSO or CDCl₃ to identify benzofuran protons (δ 6.5–8.0 ppm) and thiazepane methylenes (δ 2.5–4.0 ppm). 2D NMR (COSY, HSQC, HMBC) resolves coupling between the benzofuran carbonyl and thiazepane nitrogen.
- IR : Confirm carbonyl stretches (~1650–1700 cm) and aromatic C–H bends.
- HRMS : ESI or MALDI-TOF for exact mass validation (±3 ppm error) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound's biological targets?
- Methodological Answer :
- Analog Synthesis : Modify the o-tolyl group (e.g., electron-withdrawing/-donating substituents) or replace the thiazepane with other heterocycles (e.g., piperazine, morpholine).
- Biological Assays : Screen analogs against targets like α-amylase (using p-nitrophenyl glucopyranoside hydrolysis assays) or neurotransmitter receptors (radioligand binding assays), referencing benzofuran-based α-amylase inhibitors .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites (e.g., α-amylase PDB: 1HNY) .
Q. What strategies address contradictions in biological activity data across similar benzofuran-thiazepane derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from independent studies, adjusting for assay conditions (e.g., pH, temperature).
- Proteomics : Use surface plasmon resonance (SPR) to validate target engagement specificity.
- Solubility Correction : Normalize activity data against logP values (via HPLC-derived octanol-water partitioning) to account for bioavailability differences .
Q. How can in silico methods optimize this compound's pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test alerts).
- QSAR Modeling : Train models on datasets of benzofuran derivatives with known bioavailability to prioritize analogs with improved CNS penetration (e.g., lower molecular weight <450 Da) .
Q. What experimental designs validate the compound's mechanism of action in neurological studies?
- Methodological Answer :
- In Vivo Models : Use mdx52 mice (for neuromuscular studies) or zebrafish larvae (behavioral assays) to assess efficacy. Reference protocols for exon-skipping oligonucleotides in neuromuscular disease models .
- Biomarker Analysis : Quantify neurotransmitter levels (e.g., serotonin, dopamine) via LC-MS/MS in brain homogenates after dosing .
Data Analysis and Reproducibility
Q. How can crystallographic data reproducibility issues be mitigated?
- Methodological Answer :
- Twinned Crystals : Use PLATON’s TWINABS for data integration.
- Disorder Modeling : Refine split positions for flexible o-tolyl groups with SHELXL’s PART instruction.
- Validation Tools : Check R-factor gaps (Δ > 5% indicates errors) and verify via checkCIF .
Q. What statistical approaches resolve discrepancies in synthetic yield data?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize reaction variables (e.g., temperature, catalyst loading).
- ANOVA : Compare yields across labs to identify outlier conditions (e.g., moisture-sensitive steps requiring inert atmospheres) .
Future Research Directions
Q. What emerging techniques could enhance this compound's therapeutic potential?
- Methodological Answer :
- PROTAC Design : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained CNS delivery, characterized by dynamic light scattering (DLS) and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
